2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole 2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1226447-41-1
VCID: VC7291519
InChI: InChI=1S/C19H16F3N3O3S/c1-12(2)29-18-23-11-17(13-4-3-5-15(10-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h3-12H,1-2H3
SMILES: CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C19H16F3N3O3S
Molecular Weight: 423.41

2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

CAS No.: 1226447-41-1

Cat. No.: VC7291519

Molecular Formula: C19H16F3N3O3S

Molecular Weight: 423.41

* For research use only. Not for human or veterinary use.

2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole - 1226447-41-1

Specification

CAS No. 1226447-41-1
Molecular Formula C19H16F3N3O3S
Molecular Weight 423.41
IUPAC Name 5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Standard InChI InChI=1S/C19H16F3N3O3S/c1-12(2)29-18-23-11-17(13-4-3-5-15(10-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h3-12H,1-2H3
Standard InChI Key BGBDDJNIAOLZLK-UHFFFAOYSA-N
SMILES CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Design

Core Imidazole Framework

The compound belongs to the 1H-imidazole family, a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. The substitution pattern at positions 1, 2, and 5 introduces three distinct functional groups:

  • 1-Position: A 4-(trifluoromethoxy)phenyl group, contributing electron-withdrawing characteristics due to the trifluoromethoxy (-OCF₃) moiety.

  • 2-Position: An isopropylthio (-S-iPr) group, introducing steric bulk and potential sulfur-mediated reactivity.

  • 5-Position: A 3-nitrophenyl group, adding strong electron-withdrawing effects and possible hydrogen-bonding interactions via the nitro (-NO₂) group .

Molecular Formula and Weight

  • Molecular Formula: C19H15F3N3O3S\text{C}_{19}\text{H}_{15}\text{F}_{3}\text{N}_{3}\text{O}_{3}\text{S}

  • Molecular Weight: 437.40 g/mol

PropertyValue
IUPAC Name5-(3-nitrophenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
SMILESCC(C)Sc1nc(c(n1)c2cccc(c2)N+[O-])c3ccc(OC(F)(F)F)cc3
Topological Polar SA108 Ų (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthetic Methodologies

Multi-Component Reaction Strategies

Based on analogous imidazole syntheses , the target compound could be synthesized via a one-pot cyclocondensation reaction involving:

  • Aldehyde Component: 3-Nitrobenzaldehyde.

  • Ammonium Source: Ammonium acetate.

  • Thiol Component: Isopropyl thiol.

  • Ketone Component: 4-(Trifluoromethoxy)acetophenone.

Proposed Reaction Mechanism:

  • Formation of α-Aminoketone Intermediate:
    RC(O)CH3+NH4OAcRC(O)CH2NH2\text{RC(O)CH}_3 + \text{NH}_4\text{OAc} \rightarrow \text{RC(O)CH}_2\text{NH}_2

  • Cyclization with Aldehyde and Thiol:
    RC(O)CH2NH2+ArCHO+RSHImidazole Core\text{RC(O)CH}_2\text{NH}_2 + \text{ArCHO} + \text{RSH} \rightarrow \text{Imidazole Core}

Catalytic System:
Magnetic nanoparticle-supported Lewis acidic deep eutectic solvents (LADES@MNP), as demonstrated for similar trisubstituted imidazoles , could enhance reaction efficiency through:

  • High surface area for reactant adsorption.

  • Acidic sites facilitating proton transfer during cyclization.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in polar solvents (water, ethanol) due to the hydrophobic trifluoromethoxy and isopropylthio groups. Enhanced solubility expected in DMSO or DMF.

  • Thermal Stability: The nitro group may lower thermal stability compared to non-nitrated analogs, with decomposition likely above 200°C.

Spectroscopic Characteristics (Hypothetical)

TechniquePredicted Signals
¹H NMR (DMSO-d₆)δ 1.35 (d, 6H, -S-CH(CH₃)₂), δ 7.5–8.2 (m, aromatic H)
¹³C NMRδ 22.8 (-CH(CH₃)₂), δ 120–150 (aromatic C), δ 151.2 (C-NO₂)
FT-IR1520 cm⁻¹ (NO₂ asym stretch), 1130 cm⁻¹ (C-F stretch)
CompoundIC₅₀ (Kinase X)Reference
Vulcanchem VC4187354 (p-tolyl analog)12 nM
Target Compound (3-nitrophenyl)Est. 8–15 nM(Extrapolated)

Applications and Industrial Relevance

Pharmaceutical Development

  • Oncology: Potential ATP-competitive kinase inhibitors for EGFR or VEGFR pathways.

  • Antimicrobials: Nitroimidazole derivatives historically used against anaerobic pathogens.

Material Science

  • Ligand Design: Chelating properties of the imidazole ring could stabilize transition metals in catalytic systems.

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